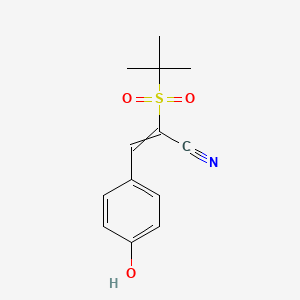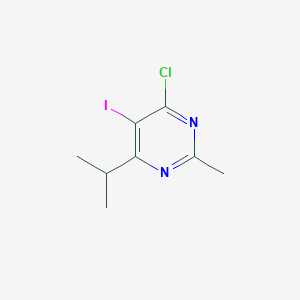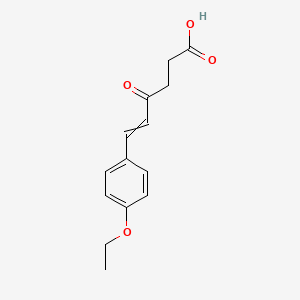
3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is a synthetic organic compound that features a hydroxyphenyl group, a sulfonyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One possible route could involve the following steps:
Formation of the hydroxyphenyl intermediate: This step might involve the reaction of a phenol derivative with appropriate reagents to introduce the hydroxy group.
Introduction of the sulfonyl group: This could be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Formation of the nitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-eneamide: Similar structure but with an amide group instead of a nitrile group.
3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enealcohol: Similar structure but with an alcohol group instead of a nitrile group.
Uniqueness
3-(4-Hydroxyphenyl)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is unique due to the presence of the nitrile group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
特性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
2-tert-butylsulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H15NO3S/c1-13(2,3)18(16,17)12(9-14)8-10-4-6-11(15)7-5-10/h4-8,15H,1-3H3 |
InChIキー |
OHOYYUBWGANOQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)

![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)


![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)

![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)


![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)
![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
